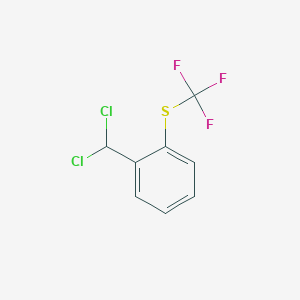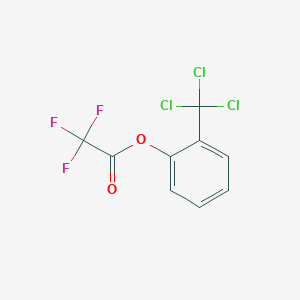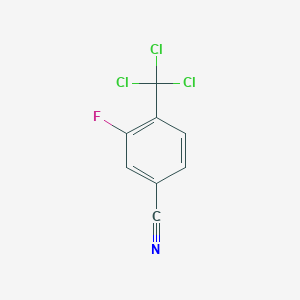
2-(Trifluoromethylthio)benzal chloride, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylthio)benzal chloride, referred to as 2-TFMB, is a synthetic organic compound with a molecular formula of C7H4ClF3S. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. 2-TFMB is used in organic synthesis as a reagent for the preparation of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
2-TFMB has been used in various scientific research applications, such as the synthesis of various organic compounds and pharmaceuticals. It has also been used in the synthesis of dyes, catalysts, and other organic materials. In addition, 2-TFMB has been used in the synthesis of polymers and in the preparation of various organic materials.
Mécanisme D'action
2-TFMB is an organic reagent that can be used to catalyze a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in organic reactions. When used as a nucleophile, it can react with electrophiles such as carbonyls, carboxylic acids, and halides. When used as an electrophile, it can react with nucleophiles such as amines, alcohols, and thiols. When used as a catalyst, it can promote the formation of new bonds between organic molecules.
Biochemical and Physiological Effects
2-TFMB has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the formation of prostaglandins. In addition, 2-TFMB has been found to have anti-inflammatory and anti-tumor properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-TFMB has several advantages for use in laboratory experiments. It is a stable compound that is readily available and has a low cost. It is also easy to handle and has a low toxicity. The main limitation of 2-TFMB is its low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 2-TFMB. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers and other materials with new properties. In addition, it could be used in the development of new catalysts and in the study of biochemical and physiological effects. Finally, it could be used in the development of new analytical techniques and in the study of reaction mechanisms.
Méthodes De Synthèse
2-TFMB is prepared by the reaction of trifluoromethanesulfenyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in a solvent such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
1-(dichloromethyl)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3S/c9-7(10)5-3-1-2-4-6(5)14-8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMCENKZATVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)benzal chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)



![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)



![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)


